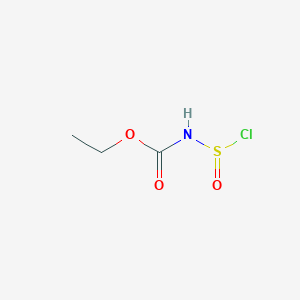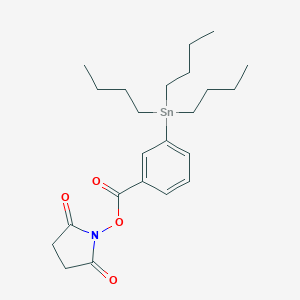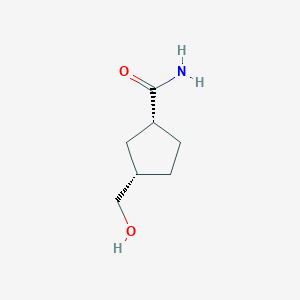
PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of per-O-acetylated thioglycosides of N-acetylneuraminic acid, including the target compound, typically involves the transformation of methyl esters of N-acetylneuraminic acid. A notable approach involves one-step demethylation, which has been found less efficient for methyl thioglycosides compared to phenyl thioglycosides. An indirect route involving saponification followed by acetylation of hydroxy groups has been reported as more efficient for obtaining derivatives with a free carboxy group (Kononov et al., 2003).
Molecular Structure Analysis
The molecular structure of N-acetylneuraminic acid derivatives, including the target compound, has been extensively studied through methods such as X-ray diffraction. These analyses reveal the orientation of substituent groups around the pyranose ring and the presence of inter- and intramolecular hydrogen bonds, which stabilize the molecule's three-dimensional structure in the crystal lattice (O'Connell, 1973).
Scientific Research Applications
Chemical Modification and Application Potential
Chemical modification of biopolymers like xylan into ethers and esters has been explored for creating materials with specific properties. For instance, the conversion of hemicellulose into novel xylan esters using various acids and activating agents under homogeneous conditions in dimethyl sulfoxide (DMSO) highlights the application potential in drug delivery and as antimicrobial agents. This approach signifies the broader field of chemical modification where PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER could potentially fit, especially in creating materials with tailored properties for biomedical applications (Petzold-Welcke et al., 2014).
Functional Group Analysis in Acetylated Compounds
Infrared spectroscopic methods have been employed to study the acetylation of wood, focusing on the chemical changes like the appearance of carbonyl groups and methyl groups in acetyl ester groups. This method could be relevant for studying the structural and functional properties of acetylated compounds, including this compound, for various applications (Schwanninger et al., 2011).
Prospects for Cellulose Acetate Applications
The future applications of cellulose acetate (CA) and cellulose esters (CE) have been explored, showing that secondary modifications can add new performance features like thermal processability and water-dispersibility. This study underscores the potential of modifying ester compounds to develop new materials with enhanced properties, which could be parallel to exploring applications for specific chemical esters like this compound in material science or biopolymers (Glasser, 2004).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Its potential applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the context.
properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOUSSDBQHEN-UQJVNAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














